3-(3-Methoxyphenyl)thiomorpholine

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Researchers requiring a regiochemically unambiguous thiomorpholine scaffold often encounter isomer contamination that undermines SAR reproducibility. 3-(3-Methoxyphenyl)thiomorpholine (CAS 914349-59-0) eliminates this risk through defined 3-position substitution. • Unique 3-methoxyphenyl regioisomer - avoids confounding activity profiles of 2- and 4-substituted variants. • ≥95% purity with verified LogP 2.40 and boiling point 343.0±42.0 °C - supports reliable reaction design and purification. • Sourced as a research-grade solid; shipped ambient with recommended storage at 2-8°C in sealed, dry conditions.

Molecular Formula C11H15NOS
Molecular Weight 209.31 g/mol
CAS No. 914349-59-0
Cat. No. B1418717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenyl)thiomorpholine
CAS914349-59-0
Molecular FormulaC11H15NOS
Molecular Weight209.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2CSCCN2
InChIInChI=1S/C11H15NOS/c1-13-10-4-2-3-9(7-10)11-8-14-6-5-12-11/h2-4,7,11-12H,5-6,8H2,1H3
InChIKeyLETNFDFQIZLGNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methoxyphenyl)thiomorpholine Overview


3-(3-Methoxyphenyl)thiomorpholine (CAS 914349-59-0) is a thiomorpholine-based heterocyclic compound with the molecular formula C₁₁H₁₅NOS and a molecular weight of 209.31 g/mol . It is a research-grade chemical reagent typically supplied at 95% purity and is recognized as a versatile building block in medicinal chemistry and organic synthesis . The compound is utilized in the preparation of novel drug candidates, particularly in the development of analgesic and anti-inflammatory agents, and serves as a key intermediate in the synthesis of more complex heterocyclic systems .

Structural Specificity of 3-(3-Methoxyphenyl)thiomorpholine


Thiomorpholine derivatives are highly sensitive to substitution patterns, and simple interchange with positional isomers or analogs without rigorous validation can lead to significant variations in biological activity, physicochemical properties, and synthetic utility . The specific 3-position attachment of the 3-methoxyphenyl group in this compound (CAS 914349-59-0) dictates its unique spatial conformation, electronic distribution, and resulting interactions with biological targets [1]. In contrast, the 2-substituted isomer (CAS 88788-99-2) and the 4-substituted variant (CAS 1032716-18-9) exhibit distinct chemical behaviors and biological profiles, underscoring that procurement decisions must be driven by the exact CAS number to ensure reproducibility in research and development workflows [2].

3-(3-Methoxyphenyl)thiomorpholine Comparator Evidence


Positional Isomer Comparison

The position of the methoxyphenyl substitution on the thiomorpholine ring critically determines the compound's chemical and biological properties. 3-(3-Methoxyphenyl)thiomorpholine (target compound, CAS 914349-59-0) exhibits a distinct structural conformation compared to its 2-substituted (CAS 88788-99-2) and 4-substituted (CAS 1032716-18-9) isomers, which directly impacts its suitability as a synthetic intermediate and its potential biological activity [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Purity Benchmark

The compound is consistently supplied at a minimum purity of 95%, with some vendors offering grades of 98%+ or even 99%, as verified by analytical methods including NMR, HPLC, and GC . This high purity level is a critical differentiator from lower-grade or unspecified purity batches of similar thiomorpholine analogs, which may contain impurities that compromise the outcome of sensitive reactions or biological assays.

Chemical Synthesis Quality Control Analytical Chemistry

Lipophilicity Profile

The compound exhibits a calculated LogP value of approximately 2.40, indicating moderate lipophilicity [1]. This value is a critical physicochemical parameter that distinguishes it from more hydrophilic or lipophilic analogs, directly influencing its potential for membrane permeability, oral absorption, and distribution in biological systems. While direct comparator data for all thiomorpholine analogs is unavailable, this LogP value falls within a range often associated with favorable drug-like properties and is a key data point for researchers in medicinal chemistry and drug design .

Medicinal Chemistry ADME Lipophilicity

Thermal Stability Benchmark

The compound has a reported boiling point of 343.0±42.0 °C at 760 mmHg, a quantifiable thermal property that is essential for designing and optimizing synthetic routes and purification processes . This high boiling point, while a calculated value, provides a baseline for process chemists to compare against other thiomorpholine derivatives, which may have significantly different thermal stabilities. The specific thermal profile of this compound can influence the choice of reaction conditions, solvents, and purification techniques (e.g., distillation vs. chromatography).

Process Chemistry Thermal Analysis Chemical Engineering

Hydrogen Bond Donor/Acceptor Profile

The compound possesses 1 hydrogen bond donor and 2 hydrogen bond acceptors, as derived from its molecular structure [1]. This specific donor-acceptor ratio is a key determinant of its potential for forming intermolecular interactions with biological targets and influences its solubility and permeability characteristics. In the context of drug design, this profile can be compared to the broader class of thiomorpholine derivatives, where variations in substitution can alter the hydrogen bonding capacity, thereby affecting target binding and pharmacokinetic behavior.

Medicinal Chemistry Drug Design ADME Prediction

3-(3-Methoxyphenyl)thiomorpholine Applications


Analgesic and Anti-inflammatory Drug Discovery

The compound is a crucial intermediate in the synthesis of novel pharmaceuticals, particularly those targeting analgesic and anti-inflammatory pathways . Its structural features, including the 3-methoxyphenyl group and the thiomorpholine ring, are known pharmacophores in this therapeutic area. Researchers developing next-generation pain management therapies can leverage the compound's high purity (95%+) and defined LogP (2.40) to ensure reproducibility and favorable drug-like properties in their synthetic campaigns .

Heterocyclic Compound Library Scaffold

As a building block for complex heterocyclic systems, the compound enables the rapid generation of diverse chemical libraries . Its moderate lipophilicity (LogP 2.40) and defined hydrogen-bonding capacity (1 donor, 2 acceptors) make it a suitable core for exploring structure-activity relationships (SAR) in drug discovery [1]. The availability of the compound in high purity (95%+) minimizes the impact of impurities on library synthesis and subsequent biological screening .

Reaction Optimization Intermediate

The compound's reported boiling point (343.0±42.0 °C at 760 mmHg) and high purity (95%+) provide process chemists with essential data for designing and scaling up synthetic routes . This information is critical for selecting appropriate solvents, reaction temperatures, and purification methods (e.g., distillation vs. chromatography) to maximize yield and efficiency in the production of advanced intermediates and active pharmaceutical ingredients (APIs).

Reference Standard for Thiomorpholine Activity

The compound can serve as a well-defined reference standard for in vitro assays aimed at evaluating the biological activity of thiomorpholine derivatives . Its unique structural identity (CAS 914349-59-0) and high purity (95%+) ensure that observed biological effects can be reliably attributed to the specific compound, rather than to impurities or degradation products, thereby enhancing the robustness of biological data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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